molecular formula C21H18FeO9 B13828330 Eisensalicylat

Eisensalicylat

Cat. No.: B13828330
M. Wt: 470.2 g/mol
InChI Key: CSVKEZFUXATWSL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Eisensalicylat can be synthesized by reacting iron(III) chloride with salicylic acid in an aqueous solution. The reaction typically involves dissolving iron(III) chloride in water and then adding salicylic acid to the solution. The mixture is stirred and heated to promote the formation of the iron(III) salicylate complex. The reaction can be represented as follows:

FeCl3+3C7H6O3Fe(C7H5O3)3+3HCl\text{FeCl}_3 + 3\text{C}_7\text{H}_6\text{O}_3 \rightarrow \text{Fe(C}_7\text{H}_5\text{O}_3\text{)}_3 + 3\text{HCl} FeCl3​+3C7​H6​O3​→Fe(C7​H5​O3​)3​+3HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and stirring to ensure the efficient formation of the compound. Purification steps such as filtration and recrystallization may be employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Eisensalicylat undergoes various chemical reactions, including:

    Oxidation: The iron(III) center can participate in redox reactions, potentially being reduced to iron(II) under certain conditions.

    Substitution: Ligands in the iron(III) salicylate complex can be substituted by other ligands, leading to the formation of different iron complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine or other chelating agents.

Major Products Formed

    Oxidation: Reduction of iron(III) to iron(II) can lead to the formation of iron(II) complexes.

    Substitution: Formation of new iron complexes with different ligands.

Scientific Research Applications

Eisensalicylat has several scientific research applications:

    Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory agent due to the presence of salicylic acid.

    Industry: Utilized in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of Eisensalicylat involves the interaction of the iron(III) center with biological molecules. The iron(III) ion can participate in redox reactions, influencing various biochemical pathways. The salicylate ligands can also contribute to the compound’s anti-inflammatory properties by inhibiting the cyclooxygenase enzymes, similar to the action of salicylic acid.

Comparison with Similar Compounds

Similar Compounds

    Iron(III) Acetylsalicylate: Similar to Eisensalicylat but with acetylsalicylic acid as the ligand.

    Iron(III) Citrate: Another iron(III) complex with citrate as the ligand.

    Iron(III) Oxalate: Iron(III) complex with oxalate as the ligand.

Uniqueness

This compound is unique due to the presence of salicylic acid ligands, which impart anti-inflammatory properties. This makes it distinct from other iron(III) complexes that do not possess such properties. Additionally, the coordination chemistry of this compound provides valuable insights into ligand exchange and redox reactions involving iron.

Properties

Molecular Formula

C21H18FeO9

Molecular Weight

470.2 g/mol

IUPAC Name

2-hydroxybenzoic acid;iron

InChI

InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);

InChI Key

CSVKEZFUXATWSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Fe]

Origin of Product

United States

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